

Introduction: Navigating the Nuances of C18:1 Isomerism

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Compound of Interest

Compound Name: *cis-10-Octadecenoic acid*

CAS No.: 2442-70-8

Cat. No.: B3118939

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Octadecenoic acid (C18:1) represents a class of fatty acids fundamental to biology and industry. While often treated as a single entity, its structural diversity, arising from the position and geometry of a single double bond, gives rise to a fascinating array of isomers with distinct physicochemical properties and biological functions. This guide moves beyond a generalized view, offering a detailed exploration of **cis-10-octadecenoic acid** and its key structural isomers. Understanding the subtle differences between these molecules is paramount for researchers in lipidomics, nutrition, and pharmacology, as these variations dictate metabolic fates, signaling pathway engagement, and therapeutic potential.

This document provides a technical overview of the primary C18:1 isomers, delves into their biological significance, and presents a robust analytical framework for their separation and quantification. The methodologies described herein are grounded in established laboratory practices, providing a self-validating system for reproducible and accurate characterization of these critical lipid molecules.

Part 1: Physicochemical Properties and Natural Occurrence of Key Octadecenoic Acid Isomers

The location and configuration of the double bond in the 18-carbon chain profoundly influence the physical properties of the fatty acid, such as its melting point and molecular shape. These differences, in turn, affect the fluidity of cell membranes into which they are incorporated and their recognition by enzymes. While **cis-10-octadecenoic acid** is a less common isomer, its study alongside more prevalent isomers like oleic, petroselinic, and vaccenic acids provides a comprehensive understanding of the C18:1 landscape.

The primary natural sources of these isomers are highly specific. For instance, petroselinic acid is a hallmark of the Apiaceae plant family, where it can constitute a major portion of the seed oil's fatty acid content.[1][2] In contrast, vaccenic acid is predominantly produced by microbial biohydrogenation in the rumen of animals like cattle and sheep, accumulating in their meat and dairy products.[3]

Property	cis-10-Octadecenoic Acid	Petroselinic Acid	Oleic Acid	Vaccenic Acid
IUPAC Name	(10Z)-Octadec-10-enoic acid	(6Z)-Octadec-6-enoic acid	(9Z)-Octadec-9-enoic acid	(11E)-Octadec-11-enoic acid
Common Name	Isooleic Acid	Petroselinic Acid	Oleic Acid	Vaccenic Acid
Double Bond	C10 (cis)	C6 (cis)	C9 (cis)	C11 (trans)
Molecular Formula	C ₁₈ H ₃₄ O ₂	C ₁₈ H ₃₄ O ₂	C ₁₈ H ₃₄ O ₂	C ₁₈ H ₃₄ O ₂
Molecular Weight	282.47 g/mol	282.47 g/mol	282.47 g/mol	282.47 g/mol
Melting Point	Data not widely available	~30 °C	13-14 °C	44 °C
Primary Sources	Found in human plasma lipids, peanuts[4][5]	Seed oils of Apiaceae family (parsley, coriander, fennel) [1][2]	Most abundant fatty acid in nature; high in olive and sunflower oils[6]	Ruminant fats (dairy, beef, lamb), human milk[3][7]

Part 2: Biological Significance and Therapeutic Potential

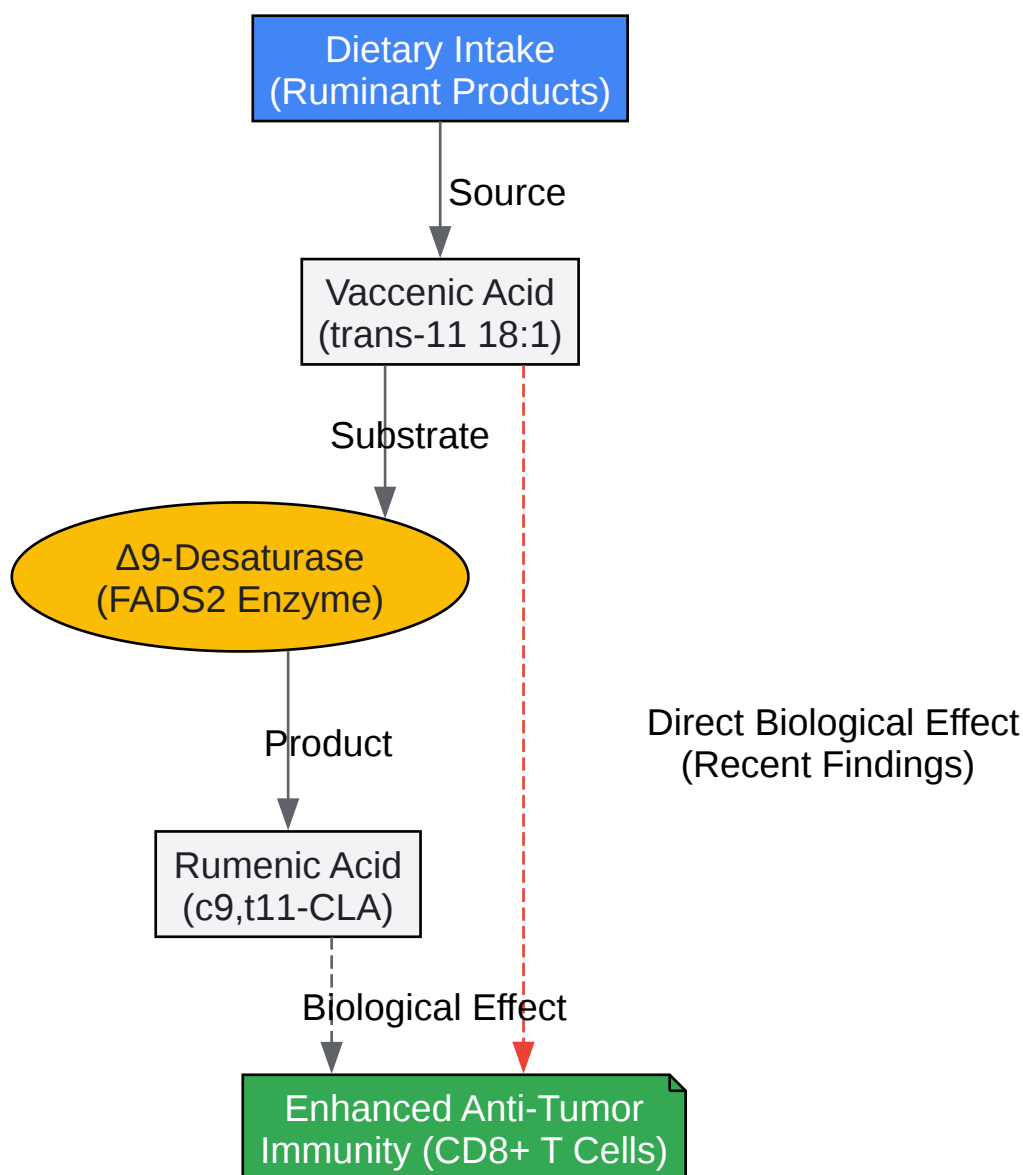
The structural isomerism of octadecenoic acids is not merely a chemical curiosity; it is a critical determinant of their biological roles. Enzymes involved in fatty acid metabolism and signaling often exhibit high specificity for the position and geometry of the double bond.

Petroselinic Acid (cis-6-Octadecenoic Acid): This "rare" fatty acid has garnered significant interest for its diverse bioactivities. It exhibits anti-inflammatory, antibacterial, and antifungal properties.[2][8] Notably, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling, suggesting potential antidiabetic applications.[1] Its unique structure also allows for oxidative cleavage to produce lauric acid and adipic acid, valuable precursors in the chemical industry for products like detergents and nylon.[1]

Oleic Acid (cis-9-Octadecenoic Acid): As the most common monounsaturated fatty acid in the human diet, oleic acid is a primary energy source and a key component of cell membranes. Its biosynthesis from stearic acid is a fundamental metabolic process.[6] Its trans isomer, elaidic acid, is associated with adverse health effects.[6]

Vaccenic Acid (trans-11-Octadecenoic Acid): Long categorized with other trans fats, naturally occurring vaccenic acid is now understood to have unique and potentially beneficial properties. It is the major trans fatty acid in human milk and can be endogenously converted to c9,t11-conjugated linoleic acid (CLA), a potent bioactive lipid.[7][9] Recent groundbreaking research has shown that vaccenic acid can enhance the efficacy of cancer immunotherapy by reprogramming CD8+ T cells to improve their anti-tumor activity.[3] This discovery challenges the blanket condemnation of all trans fats and opens new avenues for nutritional interventions in oncology.

The metabolic relationship between dietary fatty acids and their bioactive derivatives is a crucial area of study. The conversion of vaccenic acid to conjugated linoleic acid (CLA) is a prime example of how a dietary precursor is transformed into a molecule with distinct signaling properties.



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Metabolic conversion of Vaccenic Acid and its role in immunity.

Part 3: Analytical Strategies for Isomer Resolution

The separation and accurate quantification of C18:1 isomers are significant analytical challenges due to their identical molecular weight and similar chemical properties.[10] Standard chromatographic methods, such as conventional reversed-phase HPLC, often fail to resolve these compounds.[10] Success hinges on leveraging subtle differences in their molecular shape and the polarity of the double bond.

Gas chromatography-mass spectrometry (GC-MS) using highly polar capillary columns is the gold standard for this application.[\[11\]](#)[\[12\]](#) The key to successful analysis involves two critical steps:

- **Derivatization:** Fatty acids are converted to more volatile esters, typically fatty acid methyl esters (FAMES), to improve their chromatographic behavior.[\[11\]](#)
- **Chromatographic Separation:** A high-polarity stationary phase, such as those with high cyanopropyl content (e.g., HP-88, SP-2560), is essential. These columns facilitate separation based on the double bond's position and geometry.[\[10\]](#)[\[11\]](#)

Silver ion (Ag⁺) chromatography, available in HPLC or TLC formats, offers an alternative and powerful technique. It separates isomers based on the interaction between silver ions and the π -electrons of the double bonds, providing excellent resolution.[\[10\]](#)[\[13\]](#)

Detailed Experimental Protocol: Extraction and GC-MS Analysis of Octadecenoic Acid Isomers from Biological Samples

This protocol provides a comprehensive workflow for the analysis of C18:1 isomers in a biological matrix such as plasma or tissue.

1. Lipid Extraction (Folch Method)

- **Rationale:** This liquid-liquid extraction method is considered a gold standard for efficiently isolating total lipids from a complex biological matrix while removing non-lipid contaminants.[\[11\]](#)
- **Procedure:**
 - Homogenize the sample (e.g., 100 mg tissue or 100 μ L plasma) in a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be 20 times the sample volume.[\[11\]](#)
 - Agitate the mixture for 20 minutes at room temperature.
 - Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

- Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to clarify the two phases.
- Carefully collect the lower (chloroform) phase containing the lipids using a glass Pasteur pipette.
- Evaporate the solvent under a gentle stream of nitrogen to yield the total lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMES)

- Rationale: Transesterification is required to convert non-volatile fatty acids into volatile FAMES suitable for GC analysis.[12] Using acetyl chloride in methanol at controlled temperatures prevents isomerization of cis/trans double bonds that can occur with harsher methods.[12]
- Procedure:
 - Re-dissolve the dried lipid extract in 1 mL of toluene.
 - Add 2 mL of 10% acetyl chloride in methanol.[14]
 - Add an internal standard (e.g., C17:0 methyl ester) for quantification.
 - Seal the tube tightly and heat at 90°C for 150 minutes.[14]
 - Allow the reaction mixture to cool to room temperature.
 - Add 5 mL of 6% K₂CO₃ solution to neutralize the reaction.
 - Extract the FAMES by adding 2 mL of hexane and vortexing.
 - Centrifuge to separate the phases and collect the upper hexane layer containing the FAMES.
 - Dry the hexane extract over anhydrous sodium sulfate and transfer to a GC vial for analysis.

3. GC-MS Instrumental Analysis

- Rationale: A highly polar capillary column is critical for resolving positional and geometric isomers. The temperature program is optimized to separate C18:1 FAMES from other fatty acids and from each other.[11][14]
- Instrumentation:
 - GC Column: Highly polar column (e.g., Agilent HP-88, 100 m x 0.25 mm x 0.20 μ m, or similar cyanopropyl-based column).[11]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injector: 250°C, splitless mode.[15]
 - Oven Program: An example program is: hold at 100°C for 5 min, ramp at 3°C/min to 240°C, hold for 15 min.[14] (Note: This must be optimized based on the specific column and instrument).
 - MS Transfer Line: 280°C.[15]
 - Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[14]
 - Detection: Scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[12]

4. Data Analysis and Quantification

- Identification: Isomers are identified by comparing their retention times to those of authenticated commercial standards (e.g., FAME isomer mixtures). Mass spectra confirm the identity as C18:1 methyl esters (M^+ at m/z 296.5).
- Quantification: The peak area of each identified isomer is integrated and quantified relative to the peak area of the known concentration of the internal standard (e.g., C17:0).

Workflow for the GC-MS analysis of octadecenoic acid isomers.

Conclusion

The structural isomers of **cis-10-octadecenoic acid** are more than mere chemical variations; they are distinct molecular entities with unique origins, properties, and biological functions. For researchers in drug development and the life sciences, a nuanced understanding and the analytical capability to differentiate these isomers are essential. As demonstrated by the recent revelations surrounding vaccenic acid's role in immunotherapy, exploring the specific activities of individual fatty acid isomers can uncover novel therapeutic strategies and refine our understanding of health and disease. The methodologies outlined in this guide provide a robust foundation for pursuing such investigations with scientific rigor and integrity.

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
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